2,4-Bis(acrylamido)-6-ethoxypyrimidine
Description
Properties
Molecular Formula |
C12H14N4O3 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-[6-ethoxy-2-(prop-2-enoylamino)pyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C12H14N4O3/c1-4-9(17)13-8-7-11(19-6-3)16-12(14-8)15-10(18)5-2/h4-5,7H,1-2,6H2,3H3,(H2,13,14,15,16,17,18) |
InChI Key |
LCWCVGYESIMHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC(=O)C=C)NC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2,4-Bis(acrylamido)-6-ethoxypyrimidine with structurally related pyrimidine and quinazoline derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Bis(acrylamido)-6-ethoxypyrimidine, and how do reaction conditions influence yield?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) are effective for introducing ethoxy and acrylamido groups to pyrimidine cores. For example, palladium chloride (PdCl₂) and triphenylphosphine (PPh₃) in acetonitrile under reflux can facilitate such reactions . Optimize temperature (e.g., 80–100°C) and nitrogen atmosphere to prevent side reactions. Monitor yield via HPLC or NMR to assess purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Approach : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify substituent positions. X-ray crystallography (if crystals are obtainable) provides definitive confirmation, as demonstrated for related pyrimidine derivatives in crystallographic studies . IR spectroscopy can corroborate acrylamido C=O stretches (~1650 cm) and ethoxy C-O bonds (~1200 cm).
Q. What solvents and storage conditions are recommended for stability studies?
- Guidance : Use anhydrous DMSO or acetonitrile for solubility in biological assays. Store at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of acrylamido groups . Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 48 hours) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., ethoxy vs. fluoro) influence reactivity in cross-coupling reactions?
- Analysis : Electron-donating groups (e.g., ethoxy) activate pyrimidine rings toward electrophilic substitution, while electron-withdrawing groups (e.g., fluoro) enhance oxidative addition in cross-coupling. Compare Hammett parameters (σ values) of substituents to predict reactivity trends. For example, 6-ethoxy derivatives show higher nucleophilic aromatic substitution rates than 6-fluoro analogs .
Q. What mechanistic insights explain contradictions in biological activity data across pyrimidine analogs?
- Resolution : Use molecular docking or QSAR models to assess binding affinity variations. For instance, acrylamido groups may enhance hydrogen bonding with enzyme active sites (e.g., kinases), but steric hindrance from ethoxy groups could reduce efficacy. Validate hypotheses via enzymatic assays (e.g., IC measurements) and crystallographic ligand-receptor studies .
Q. Can this compound serve as a monomer for stimuli-responsive polymers, and how does its structure affect polymer properties?
- Experimental Design : Polymerize via free-radical initiation (e.g., azobisisobutyronitrile, AIBN) in DMF at 70°C. Characterize thermal responsiveness (DSC/TGA) and swelling ratios in pH-variable buffers. Compare with polyacrylamide analogs: the ethoxy group may increase hydrophobicity, while acrylamido groups enhance cross-linking density .
Key Challenges and Recommendations
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis for enantioselective synthesis, leveraging methods from glycodendrimer studies .
- Biological Assay Design : Prioritize cytotoxicity screening (e.g., MTT assays) before mechanistic studies, as acrylamido derivatives may exhibit off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
